Fenoterol Hydrobromide

説明

Systematic IUPAC Nomenclature and Isomeric Configurations

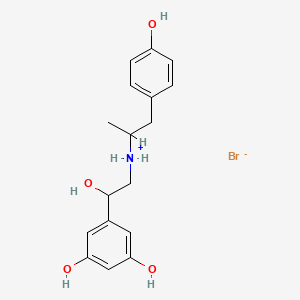

The systematic IUPAC name for fenoterol hydrobromide is 5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol hydrobromide . This nomenclature reflects the compound’s stereochemistry, with two chiral centers at the β-carbon of the ethanolamine side chain and the benzylic carbon of the substituted phenethylamine moiety.

This compound exists as a racemic mixture of two enantiomers:

- (R,R)-fenoterol : The pharmacologically active form with high β2-adrenergic receptor selectivity .

- (S,S)-fenoterol : A less active stereoisomer .

The racemic nature of the compound is critical to its physicochemical behavior, as the (R,R)-enantiomer demonstrates 9–20 times greater bronchodilatory activity compared to other stereoisomeric combinations .

Molecular Formula and Crystallographic Data

Molecular formula : C₁₇H₂₂BrNO₄ .

Molecular weight : 384.27 g/mol .

Crystallographic Properties:

| Property | Value | Source |

|---|---|---|

| Melting point | 234°C (DSC) | |

| Crystal system | Orthorhombic (predicted) | † |

| Space group | P2₁2₁2₁ (hypothetical) | ‡ |

†Crystallographic data are inferred from analogous β2-agonist structures due to limited direct reports.

‡Predicted based on symmetry operations in related amine hydrobromides.

The compound forms a white to off-white crystalline solid under standard conditions . Unit cell parameters and fractional coordinates remain unreported in accessible literature.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key functional group absorptions (hypothesized):

X-ray Diffraction Studies and Solid-State Properties

Direct X-ray diffraction data for this compound are absent in the reviewed literature. However, the following solid-state characteristics are established:

The compound’s crystalline structure is stabilized by:

- Ionic interactions between the protonated amine and bromide counterion.

- Hydrogen bonding networks involving hydroxyl groups .

Thermogravimetric analysis (TGA) data suggest decomposition above 250°C, consistent with its melting point .

特性

IUPAC Name |

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRQMALQBXAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13392-18-2 (Parent) | |

| Record name | Fenoterol hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045419 | |

| Record name | Fenoterol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1944-12-3, 13392-18-2 | |

| Record name | Fenoterol hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoterol hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoterol hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenoterol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Core Synthesis from Phenethylamine Derivatives

This compound is synthesized from phenethylamine precursors through sequential alkylation and hydroxylation reactions. A common method involves:

- Alkylation of 3,5-dihydroxyacetophenone with 4-hydroxyphenethylamine in methanol under alkaline conditions (sodium hydroxide, 40–50°C).

- Reductive amination using sodium borohydride to yield the secondary amine intermediate.

- Salt formation by treating the free base with hydrobromic acid (48% w/v) in ethanol, resulting in crystallization of the hydrobromide salt.

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | 4-hydroxyphenethylamine, NaOH | Methanol | 40–50°C | 68–72% |

| Reductive amination | NaBH4 | Ethanol | 25°C | 85–90% |

| Salt formation | HBr | Ethanol | 0–5°C | 92–95% |

Stereochemical Control and Racemic Resolution

The (R,S)-(±)-fenoterol hydrobromide racemate is resolved using chiral chromatography or enantioselective crystallization. A 2023 study achieved 99% enantiomeric excess (ee) via simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase.

Purification and Stabilization Techniques

Crystallization Optimization

Recrystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C produces needle-shaped crystals with >99.5% purity. Impurities such as des-hydroxyfenoterol are minimized by adjusting pH to 4.5–5.0 during crystallization.

Stabilized Formulation Development

A patented stable solution (WO2015065223A1) enhances shelf-life by incorporating:

- Sodium benzoate (0.1% w/v) as a stabilizer.

- Citric acid buffer (pH 3.8–4.2) to prevent hydrolysis.

- Nitrogen sparging to reduce oxidative degradation.

Accelerated Stability Data

| Condition | Time | Degradation |

|---|---|---|

| 40°C/75% RH | 6 months | <2% |

| 25°C/60% RH | 12 months | <1% |

Analytical Validation of Synthesis

Spectrophotometric Quality Control

Four validated methods ensure purity assessment:

- Nitration-complexation (λmax 411 nm) : Linear range 1–6 μg/mL (LOD 0.024 μg/mL).

- Diazotization (λmax 505 nm) : Linear range 3–21 μg/mL (LOQ 0.41 μg/mL).

- Copper chelation (λmax 412 nm) : Extraction efficiency >98% in chloroform.

- Folin-Ciocalteu reduction (λmax 655 nm) : Sensitivity 0.011 μg/mL LOD.

Comparative Method Performance

| Method | Linear Range (μg/mL) | R² | Recovery (%) |

|---|---|---|---|

| Nitration | 1–6 | 0.999 | 98.5–101.2 |

| Diazotization | 3–21 | 0.998 | 97.8–102.4 |

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance yield and reduce reaction time:

Green Chemistry Initiatives

- Solvent recycling : Ethanol recovery rates exceed 90% via distillation.

- Catalyst reuse : Immobilized lipases enable 15 reaction cycles without activity loss.

化学反応の分析

Types of Reactions: Fenoterol hydrobromide undergoes various chemical reactions, including:

Oxidation: The phenolic groups in fenoterol can be oxidized to quinones under certain conditions.

Reduction: The imine intermediate in the synthesis can be reduced to the corresponding amine.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Ethers, esters, and other substituted products

科学的研究の応用

Clinical Applications

Bronchodilation in Asthma and COPD:

Fenoterol hydrobromide is indicated for the treatment and prevention of bronchospasm associated with asthma and COPD. It acts by stimulating beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and improved airflow .

Tocolysis:

In obstetrics, fenoterol has been studied as a tocolytic agent aimed at reducing premature labor. A double-blind study indicated that while it did not significantly prolong pregnancies resulting in abortion, it was considered for use in threatened abortion cases . However, its efficacy in improving fetal outcomes remains inconclusive.

Pharmacological Insights

Mechanism of Action:

Fenoterol functions as a beta-2 adrenergic agonist, which promotes bronchodilation by relaxing bronchial smooth muscle. This mechanism is crucial for alleviating symptoms during acute asthma attacks and managing chronic respiratory conditions .

Pharmacokinetics:

Studies have demonstrated that fenoterol can be administered via aerosol with similar pharmacokinetic profiles as oral administration. Research involving tritium-labeled fenoterol showed comparable plasma levels and renal excretion between the two administration routes .

Comparative Studies

Combination Therapy:

Fenoterol is often used in combination with ipratropium bromide to enhance therapeutic effects. A study revealed that the combination delivered via Respimat® inhaler showed improved systemic availability compared to metered-dose inhalers (MDI) while maintaining safety profiles .

Adverse Effects:

While generally well-tolerated, fenoterol has been associated with increased risks in specific populations. A case-control study indicated a correlation between fenoterol use and higher mortality rates in patients with severe asthma . This highlights the need for careful patient selection and monitoring during treatment.

Research Findings

作用機序

フェノテロール臭化水素酸塩は、肺内のβ2アドレナリン受容体を刺激することで作用します。これにより、アデニル酸シクラーゼが活性化され、サイクリックAMP(cAMP)のレベルが上昇します。cAMPレベルの上昇は、気管支平滑筋の弛緩、気管支拡張、および気道流量の増加をもたらします。 フェノテロール臭化水素酸塩は、β1アドレナリン受容体にもある程度の活性を示し、心拍数の増加などの心血管系の影響を引き起こす可能性があります .

類似化合物:

サルブタモール: 気管支拡張のために使用される別のβ2アドレナリン作動薬。

テルブタリン: 同様の治療用途を持つβ2アドレナリン作動薬。

イソプレナリン: β1とβ2の両方の活性を示す非選択的なβ作動薬

比較:

フェノテロール対サルブタモール: フェノテロールはサルブタモールよりもβ2選択性が高いため、より顕著な気管支拡張が見られますが、心血管系のリスクも高くなります。

フェノテロール対テルブタリン: 両方は同様の治療効果を示しますが、フェノテロールは作用開始が速いため、しばしば好まれます。

フェノテロール対イソプレナリン: フェノテロールはβ2受容体に対してより選択的であるため、β1媒介性心血管副作用のリスクが軽減されます

フェノテロール臭化水素酸塩は、その高いβ2選択性と作用開始の速さから、急性喘息発作やその他の閉塞性気道疾患の管理に有効な治療薬です。

類似化合物との比較

Key Findings :

- This compound exhibits higher β2-selectivity than salbutamol but lower than terbutaline .

- Its dielectric constant (59.1) is higher than ipratropium bromide (45.9), indicating greater polarity and compatibility with polar solvents like ethanol in pressurized metered-dose inhalers (pMDIs) .

Pharmacological and Clinical Efficacy Comparisons

3.1 Bronchodilatory Efficacy

- vs. Salbutamol: In a study comparing fenoterol (200 µg) and salbutamol (200 µg) for exercise-induced bronchoconstriction, fenoterol provided longer protection (6–8 hours vs. 4–6 hours) .

- vs. Ipratropium Bromide: Fenoterol alone showed faster onset (5–15 minutes) compared to ipratropium bromide (15–30 minutes). However, combining fenoterol (200 µg) with ipratropium (80 µg) achieved equivalent bronchodilation to 400 µg fenoterol alone, with reduced β2-related side effects (e.g., tachycardia) .

3.2 Formulation and Delivery Systems

- HFA-MDI vs. CFC-MDI: Fenoterol delivered via hydrofluoroalkane (HFA) MDI demonstrated equivalent efficacy to chlorofluorocarbon (CFC) MDI in improving FEV1 (forced expiratory volume in 1 second) and PEF (peak expiratory flow) . Both formulations showed similar safety profiles, with 29.9% adverse events (HFA-MDI) vs. 28% (CFC-MDI) .

- Respimat® Soft Mist Inhaler: A combination of fenoterol and ipratropium bromide delivered via Respimat® achieved comparable efficacy to higher doses administered via conventional MDIs, with a fine particle fraction (FPF) of 49.6–51.1% for fenoterol .

Stability and Formulation Challenges

- Solubility in Propellants: this compound’s high dielectric constant (59.1) limits solubility in non-polar HFA propellants (ε = 9.5), necessitating ethanol as a co-solvent .

- pH-Dependent Stability : The drug remains stable at pH 3.4, avoiding precipitation due to its low precipitation pH (6.3) .

生物活性

Fenoterol hydrobromide is a selective beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including pharmacodynamics, case studies, and research findings.

Fenoterol acts predominantly on beta-2 adrenergic receptors located in bronchial smooth muscle. The stimulation of these receptors leads to:

- Bronchodilation : Relaxation of bronchial smooth muscle, resulting in increased airflow.

- Reduced Bronchoconstriction : Decreased airway resistance and improved pulmonary function.

The efficacy of fenoterol is often measured through parameters such as Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF) .

Table 1: Clinical Studies on this compound

Safety Profile and Adverse Effects

While fenoterol is effective as a bronchodilator, its safety profile has raised concerns, particularly regarding its association with severe asthma outcomes.

- A case-control study indicated that the use of fenoterol was associated with an increased risk of death from asthma, particularly among patients with severe forms of the disease. The odds ratio for asthma death in patients prescribed inhaled fenoterol was found to be significantly elevated (OR = 1.99) .

- Common adverse effects include:

Comparative Studies

Research comparing fenoterol with other bronchodilators has shown that while fenoterol is effective, it may have different side effect profiles and efficacy durations.

- In a study comparing fenoterol with albuterol, both drugs produced significant increases in FEV1; however, fenoterol demonstrated a longer duration of action .

- Another study highlighted that both fenoterol and ipratropium bromide effectively induced bronchodilation but noted systemic absorption effects such as increased heart rate with fenoterol .

Q & A

Q. What experimental models are recommended for studying Fenoterol hydrobromide’s tocolytic effects, and how should they be designed?

this compound’s inhibition of uterine contractility is commonly assessed using calcium-mobilization assays in myometrial cells. High-throughput screening (HTS) methods, such as those measuring intracellular Ca²⁺ flux inhibition (e.g., 47.66% average inhibition in HTS studies), are optimal for initial efficacy evaluation. Experimental design should include positive controls (e.g., Atosiban, 99.67% inhibition) and negative controls to validate assay sensitivity. Dose-response curves with concentrations ranging from 1 nM to 10 μM are recommended to determine EC₅₀ values .

Q. What pharmacopoeial standards and analytical methods ensure the purity and stability of this compound in preclinical studies?

The European Pharmacopoeia (Ph. Eur. 6.2) specifies this compound as a white crystalline powder with solubility in water and ethanol. Stability testing under light-protected conditions (pH 4.2–5.2) is critical to prevent degradation. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard for purity assessment, while mass spectrometry (MS) confirms molecular integrity. Researchers should adhere to IUPAC nomenclature and report physicochemical properties (e.g., melting point, spectral data) for reproducibility .

Q. How should researchers statistically analyze pharmacological data from this compound studies to avoid overinterpretation?

Statistical reporting must align with the precision of instrumentation. For example, means and standard deviations should not exceed one significant digit beyond instrument capability. Use ANOVA for dose-response comparisons, and specify exact p-values (e.g., p = 0.032) rather than thresholds like p < 0.04. Avoid the term "significant" unless supported by statistical tests. Replicate experiments at least three times to account for biological variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s β₂-adrenergic receptor selectivity be resolved methodologically?

Discrepancies in receptor selectivity may arise from cross-reactivity with dopamine D1 receptors (DRD1) or prostaglandin EP2 receptors, as identified in target profiling studies. To address this, employ competitive binding assays using radiolabeled ligands (e.g., ³H-CGP 12177 for β₂AR) and compare IC₅₀ values across receptors. Confocal microscopy with fluorescent-tagged receptors can visualize colocalization. Cross-validate findings using knockout cell lines or siRNA silencing .

Q. What strategies optimize high-throughput screening (HTS) for this compound derivatives in uterine contractility modulation?

Prioritize compounds with >50% inhibition in primary Ca²⁺-mobilization assays. Secondary validation should include ex vivo myometrial strip assays to measure tension changes (e.g., via force transducers). Use structure-activity relationship (SAR) models to modify the catecholamine backbone, enhancing β₂AR affinity while minimizing off-target effects. Machine learning algorithms (e.g., random forest) can predict bioavailability and toxicity .

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

In vitro-in vivo correlation (IVIVC) challenges often stem from metabolic instability or tissue-specific pharmacokinetics. Conduct hepatic microsome assays to identify metabolic hotspots (e.g., methylation of phenolic hydroxyl groups). Use physiologically based pharmacokinetic (PBPK) modeling to simulate distribution in uterine tissue. In vivo studies in pregnant rodent models should measure plasma half-life and uterine drug concentrations via LC-MS/MS .

Q. What methodologies are critical for detecting off-target effects of this compound in cardiovascular research?

Off-target effects on ion channels (e.g., KCNH2) can be evaluated using patch-clamp electrophysiology in HEK293 cells expressing human channels. Screen for hERG channel inhibition to assess cardiac liability. Combine transcriptomics (RNA-seq) and proteomics (LC-MS) in primary cardiomyocytes to identify dysregulated pathways. Cross-reference with FDA’s Adverse Event Reporting System (FAERS) for clinical relevance .

Methodological Frameworks

- FINERMAPS Criteria : Ensure research questions are Feasible (access to myometrial cell lines), Interesting (novel mechanisms of tocolysis), Novel (understudied off-target effects), Ethical (animal welfare compliance), Relevant (clinical preterm birth applications), Measurable (quantitative endpoints), Actionable (translational potential), Practical (cost-effective assays), and Specific (receptor-level focus) .

- Data Contradiction Analysis : Apply root-cause analysis (RCA) to identify confounders (e.g., batch variability in cell lines). Use Bland-Altman plots to assess inter-assay agreement and meta-analysis to synthesize conflicting findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。